molecular formula C19H19NO4 B13430347 Buxifoliadine C

Buxifoliadine C

Cat. No.: B13430347
M. Wt: 325.4 g/mol
InChI Key: LIBMMBBIHSDVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buxifoliadine C is a natural acridone alkaloid isolated from the root bark of Severinia buxifolia, a plant belonging to the Rutaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Buxifoliadine C is typically isolated from natural sources rather than synthesized in the laboratory. The extraction process involves partitioning the methanol extract of Severinia buxifolia between chloroform and water. The chloroform layer is then separated by silica gel column chromatography to yield this compound .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Buxifoliadine C undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of buxifoliadine C involves its interaction with various molecular targets and pathways. Studies have shown that the compound can inhibit acetylcholinesterase, prevent beta-amyloid aggregation, and exhibit antioxidant properties . These actions are mediated through its binding to specific sites on enzymes and other proteins, influencing their activity and stability.

Biological Activity

Buxifoliadine C is a natural compound derived from the plant Atalantia monophylla, belonging to the acridone family of alkaloids. This compound has garnered attention for its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article provides a detailed overview of the biological activity of this compound, including research findings, case studies, and relevant data tables.

Overview of this compound

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound has been studied for its effects on cancer cell proliferation and apoptosis induction.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. Notably, it has shown significant activity against HepG2 (hepatocellular carcinoma) and KKU-M156 (cholangiocarcinoma) cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG25-10Induction of apoptosis via caspase activation
KKU-M1566-12Inhibition of cell proliferation

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Apoptosis Induction : this compound promotes apoptosis in cancer cells by activating caspases, leading to programmed cell death.
  • Inhibition of Proliferation : The compound interferes with cell cycle progression, effectively halting the growth of cancer cells.

Research indicates that this compound may modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway. This modulation can lead to altered expression levels of pro-apoptotic and anti-apoptotic proteins.

Case Studies and Research Findings

  • Study on HepG2 Cells :
    • A study revealed that treatment with this compound resulted in a dose-dependent decrease in HepG2 cell viability. The compound induced significant changes in protein expression related to apoptosis, including increased levels of cleaved caspase-3 and Bax, while decreasing Bid levels .
  • Comparison with Other Acridones :
    • In comparative studies, this compound was found to have similar cytotoxicity to other acridone derivatives like Buxifoliadine E, but with distinct mechanisms that warrant further investigation .
  • Antimicrobial Properties :
    • Beyond its anticancer activity, preliminary evaluations suggest that this compound may also possess antimicrobial properties, although further studies are needed to confirm these effects .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

1,5-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)-10H-acridin-9-one

InChI

InChI=1S/C19H19NO4/c1-10(2)7-8-11-15(24-3)9-13-16(18(11)22)19(23)12-5-4-6-14(21)17(12)20-13/h4-7,9,21-22H,8H2,1-3H3,(H,20,23)

InChI Key

LIBMMBBIHSDVBG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(N2)C(=CC=C3)O)OC)C

Origin of Product

United States

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